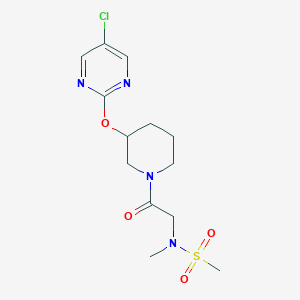

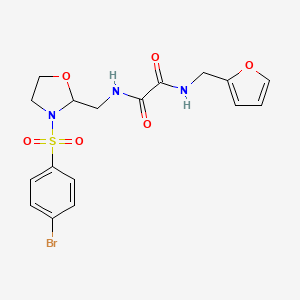

N-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves several steps. Initially, 2,4-dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine are prepared using organolithium reagents. Nucleophilic attack on these pyrimidines using N-methylpiperazine leads to the formation of C-4 substituted products. Additionally, reaction with N,N-dimethylethylenediamine yields the final compound exclusively .

Chemical Reactions Analysis

The compound’s reactivity is influenced by its electron-deficient pyrimidine ring. Nucleophilic aromatic substitution (SNAr) reactions are commonly employed for the synthesis of pyrimidine derivatives. The introduction of hydrophobic side chains using organolithium reagents enhances binding affinity with serotonin (5-HT) receptor sites .

科学的研究の応用

Cycloaddition Reactions and Derivative Synthesis

Cycloaddition reactions involving N-sulfinylsulfonamides with ketenimines have been explored, producing N,N'-disubstituted amidine derivatives and N-sulfinyl-p-toluidine via intermediate cycloadducts. These processes highlight the utility of sulfonamide compounds in synthesizing complex chemical structures, potentially including derivatives of the specified compound (Minami et al., 1975).

Piperidine Synthesis through Oxidative Functionalizations

Stereoselective synthesis of piperidine structures from N-vinyl amides, carbamates, and sulfonamides through oxidative carbon-hydrogen bond functionalizations showcases another application. This method emphasizes the role of sulfonamides in facilitating the construction of piperidine rings, which are core structures in many pharmaceuticals (Brizgys et al., 2012).

Antioxidant Development for Age-Related Diseases

Research into analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with free radical scavenger and chelating groups has identified compounds that protect cells against oxidative stress. This research suggests potential therapeutic applications of sulfonamide derivatives in treating age-related conditions such as cataracts, macular degeneration, and Alzheimer's dementia (Jin et al., 2010).

Synthesis of Pyrimidine Precursors for Drug Development

A study detailing the efficient synthesis of functionalized pyrimidine derivatives, crucial for the development of drugs like rosuvastatin, highlights the chemical versatility and importance of sulfonamide compounds in pharmaceutical synthesis (Šterk et al., 2012).

Sulfonamides as Terminators in Cyclisations

Sulfonamides have been explored as terminators of cationic cyclisations, enabling the efficient formation of polycyclic systems. This application is particularly relevant in complex molecule synthesis, including potential routes to derivatives of the specified compound (Haskins & Knight, 2002).

特性

IUPAC Name |

N-[2-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN4O4S/c1-17(23(2,20)21)9-12(19)18-5-3-4-11(8-18)22-13-15-6-10(14)7-16-13/h6-7,11H,3-5,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBFCNDLSAISRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Cl)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2692756.png)

![(2-Adamantanyloxyethyl){[4-(tert-butyl)phenyl]sulfonyl}amine](/img/structure/B2692759.png)

![2-Chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]acetamide](/img/structure/B2692760.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide](/img/structure/B2692763.png)

![5-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2692764.png)

![N-(3-fluoro-4-methylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2692765.png)

![2,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2692768.png)